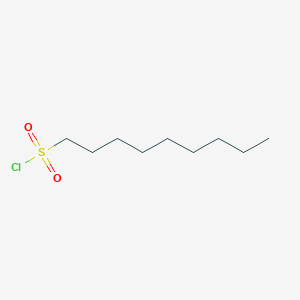

Nonane-1-sulfonyl Chloride

Description

Contextual Significance of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides are a class of organic compounds that serve as crucial intermediates in organic and medicinal synthesis. magtech.com.cn Their importance stems from the sulfonyl chloride group (-SO₂Cl), a highly reactive functional group that allows for the introduction of the sulfonyl moiety into other molecules. This reactivity makes them powerful precursors for a wide array of other compound classes.

One of the most significant applications of sulfonyl chlorides is in the synthesis of sulfonamides, a cornerstone functional group in pharmaceuticals. nih.govacs.org The sulfonamide linkage is present in a vast number of biologically active compounds used in medicine and agriculture. acs.org Beyond sulfonamides, sulfonyl chlorides are key starting materials for producing sulfonate esters, sulfones, and sulfinic acids. acs.org They are also employed in functional group protection or to activate otherwise unreactive sites within a molecule. acs.org This versatility establishes alkanesulfonyl chlorides as indispensable tools for chemists in both academic and industrial laboratories. acs.org

Historical Development of Alkyl Sulfonyl Chloride Chemistry

The foundational chemistry for preparing alkanesulfonyl chlorides has been established for nearly a century. A pivotal moment in its development occurred in 1938, when researchers Douglass and Johnson described the reaction of organic disulfides and mercaptans with chlorine in aqueous hydrochloric acid to produce the corresponding sulfonyl chlorides. google.com Around the same time, a method for preparing alkyl sulfonyl chlorides from S-alkyl isothiourea salts was reported, a process that successfully overcame the challenges posed by the use of hazardous chlorine gas and odorous thiol derivatives. orgsyn.orgacs.org

Historically, the synthesis of sulfonyl chlorides was often hampered by harsh reaction conditions, long reaction times, and the use of toxic reagents. orgsyn.orgresearchgate.net Early methods frequently involved the chlorination of sulfonic acids with reagents like phosphorus oxychloride or thionyl chloride. researchgate.net Another major route was the oxidative chlorination of sulfur compounds such as thiols and disulfides using chlorine gas, which is difficult to handle safely in a laboratory setting. orgsyn.org Over the years, research has focused on developing milder and more efficient methods. These include the use of alternative oxidizing agents like hydrogen peroxide, N-chlorosuccinimide (NCS), and bleach, which offer safer and more environmentally friendly pathways to these valuable intermediates. orgsyn.orgorganic-chemistry.org More recent advancements include photocatalytic methods and novel Sandmeyer-type reactions for synthesizing sulfonyl chlorides from amines, showcasing the continuous evolution of this field. acs.orgacs.org

Current Research Landscape and Emerging Directions for Nonane-1-sulfonyl Chloride

This compound (C₉H₁₉ClO₂S) is a long-chain aliphatic sulfonyl chloride that serves as a valuable building block in specialized chemical synthesis. chembk.com Its nine-carbon alkyl chain imparts specific physical properties, such as increased lipophilicity, to the molecules it is incorporated into.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉ClO₂S | chembk.com |

| Molar Mass | 226.76 g/mol | chembk.com |

| CAS Number | 63353-34-4 | chembk.com |

| Storage | Inert atmosphere, 2-8°C | bldpharm.com |

Synthesis

Modern synthetic routes to this compound and other higher-alkane sulfonyl chlorides are designed to be clean, economical, and safe. One effective method involves the bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org This process uses readily available reagents and avoids the need for chromatographic purification, resulting in high yields. organic-chemistry.org Another approach is the reaction of a sulfur-containing compound, like a higher-alkyl mercaptan or disulfide, with a halogen-containing compound in the presence of a phase transfer agent. google.com This method is noted as being suitable for producing various higher-alkane sulfonyl halides, with nonane (B91170) sulfonyl chloride being a preferred example. google.com

Spectroscopic Information

While specific spectra for this compound are not detailed in the provided context, the general spectroscopic features of alkanesulfonyl chlorides are well-characterized. Infrared (IR) spectroscopy is a key tool for identifying the sulfonyl chloride functional group, which exhibits strong, characteristic absorption bands. Mass spectrometry (MS) also provides clear indicators, such as isotopic patterns for chlorine. The data for a shorter-chain analogue, butane-1-sulfonyl chloride, illustrates these typical features. acdlabs.com

| Spectroscopic Technique | Characteristic Features for Alkanesulfonyl Chlorides |

| Infrared (IR) Spectroscopy | Strong absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ |

| Mass Spectrometry (MS) | Ion peak for the sulfonyl chloride group ([SO₂Cl]⁺) with a characteristic A+2 peak due to the ³⁷Cl isotope |

| ¹H NMR Spectroscopy | A deshielded multiplet for the protons on the carbon adjacent to the sulfonyl group due to strong electron withdrawal |

| Data based on butane-1-sulfonyl chloride as a representative compound. acdlabs.com |

Emerging Research Directions

Current research interest in this compound is primarily driven by its role as a precursor to other functional molecules, particularly in the realm of biochemistry and materials science. For instance, there is growing interest in long-chain sulfonyl fluorides as potential enzyme inhibitors. Research has indicated that nonane-1-sulfonyl fluoride (B91410), which can be synthesized from this compound, is a potential candidate as a lipoprotein lipase (B570770) inhibitor. rsc.orgnih.gov The potency of these inhibitors appears to decrease as the alkyl chain length decreases, highlighting the importance of the nonane chain for this specific biological activity. rsc.orgnih.gov

Furthermore, the fluorinated analogue, pentadecafluorothis compound, is utilized for surface modification to create water and oil repellent coatings and is being explored in biomedical research. ontosight.ai As a readily available and reactive intermediate, this compound is therefore a key starting point for accessing these and other complex, high-value molecules for materials science and medicinal chemistry applications.

Structure

3D Structure

Properties

IUPAC Name |

nonane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOTWPQTESRFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472207 | |

| Record name | 1-Nonanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63353-34-4 | |

| Record name | 1-Nonanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nonanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nonane 1 Sulfonyl Chloride and Analogous Alkyl Sulfonyl Chlorides

Conventional and Established Preparative Routes

The synthesis of alkanesulfonyl chlorides, including Nonane-1-sulfonyl Chloride, is foundationally built upon several well-documented chemical transformations. These routes are broadly categorized by the type of starting material and the nature of the chemical conversion.

Halogenation of Sulfonic Acids and Their Salts

A primary and long-established method for preparing sulfonyl chlorides is the direct halogenation of the corresponding sulfonic acids or their salts. thieme-connect.comorgsyn.org This approach involves substituting the hydroxyl group of a sulfonic acid (R-SO₃H) or the counter-ion of a sulfonate salt (R-SO₃Na) with a chloride atom.

Common chlorinating agents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and chlorosulfuric acid (ClSO₃H). wikipedia.orggoogle.comrsc.org For instance, sulfonic acids can be converted to sulfonyl chlorides by reacting with thionyl chloride. wikipedia.org This method, while effective, can present challenges such as harsh reaction conditions, extended reaction times, and the generation of acidic or toxic byproducts. thieme-connect.com

A more recent development involves the use of cyanuric chloride as an effective reagent for converting sulfonic acids to sulfonyl chlorides. nih.gov This can be performed as a one-pot synthesis, where the sulfonate salt is first converted to the sulfonyl chloride and then reacted further, for example, to produce a sulfonyl fluoride (B91410). rsc.org

Table 1: Comparison of Chlorinating Agents for Sulfonic Acids

| Chlorinating Agent | Typical Substrate | Key Features |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Sulfonic Acids | Established method, generates SO₂ and HCl as byproducts. wikipedia.org |

| Phosphorus Pentachloride (PCl₅) | Sulfonic Acids/Salts | Potent reagent, produces phosphoryl chloride (POCl₃) byproduct. google.com |

| Cyanuric Chloride | Sulfonic Acids/Salts | Milder alternative, can be used in one-pot procedures. nih.gov |

| TAPC (1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride) | Sulfonic Acids | A novel and efficient agent for the chlorination of sulfonic acids. rsc.orgorganic-chemistry.org |

Oxidative Chlorosulfonation of Sulfur-Containing Precursors

Oxidative chlorosulfonation represents a significant class of reactions for synthesizing sulfonyl chlorides from various sulfur-containing organic compounds. thieme-connect.com This process involves the simultaneous oxidation of the sulfur atom and its chlorination. A diverse array of precursors can be utilized, making it a versatile approach. google.com

The direct oxidative chlorination of thiols (mercaptans) and disulfides is a widely applied method. google.comrsc.org This reaction can be carried out using chlorine gas in an aqueous medium. sciencemadness.org Modern variations employ alternative and often safer oxidizing and chlorinating systems to achieve this transformation.

Effective reagent combinations include:

Hydrogen Peroxide (H₂O₂) and a Chlorine Source: H₂O₂ in the presence of zirconium tetrachloride (ZrCl₄) or titanium tetrachloride (TiCl₄) efficiently converts thiols and disulfides to sulfonyl chlorides. organic-chemistry.orgresearchgate.net

N-Chlorosuccinimide (NCS): A combination of NCS and dilute hydrochloric acid provides a smooth oxidation of various thiol derivatives to the corresponding sulfonyl chlorides in good yields. organic-chemistry.orgorganic-chemistry.org

Nitrate Salt and Chlorotrimethylsilane (TMSCl): This mixture serves as a mild and efficient reagent system for the direct oxidative chlorination of both thiols and disulfides, producing excellent yields. organic-chemistry.orgorganic-chemistry.org

Trichloroisocyanuric Acid (TCCA): TCCA is an effective reagent for the oxidative conversion of sulfur compounds to arenesulfonyl chlorides and can be an alternative to gaseous chlorine for alkanethiols. researchgate.netchemspider.com

A continuous flow, metal-free protocol using nitric acid, hydrochloric acid, and oxygen has also been developed for this purpose, with sulfonyl chlorides being isolated in yields of 70-81%. researchgate.net

To circumvent the use of malodorous thiols, alternative precursors such as S-alkyl isothiourea salts and thioacetates have been developed. thieme-connect.comorganic-chemistry.org These starting materials are often solids and can be easily prepared from readily available alkyl halides or mesylates. organic-chemistry.orgresearchgate.net

Several green and efficient methods have been reported for the oxidative chlorosulfonation of these precursors:

N-Chlorosuccinimide (NCS): Structurally diverse sulfonyl chlorides can be synthesized in moderate to excellent yields from S-alkylisothiourea salts using NCS. A key advantage is that the water-soluble byproduct, succinimide (B58015), can be recovered and re-chlorinated to NCS, making the process sustainable. thieme-connect.comorganic-chemistry.orgresearchgate.net

Sodium Chlorite (NaClO₂): A simple and environmentally benign synthesis uses NaClO₂ under acidic conditions to oxidize S-alkyl isothiourea salts, thiols, disulfides, and thioacetates, with yields reaching up to 96%. organic-chemistry.orgthieme-connect.com

Bleach (Sodium Hypochlorite): A clean and economical method involves the use of bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This procedure is worker-friendly, uses accessible reagents, and provides high yields without the need for chromatography. organic-chemistry.orgorganic-chemistry.org

Table 2: Yields of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts

| Oxidizing System | Substrate | Product | Yield (%) |

|---|---|---|---|

| NaClO₂ / HCl | S-p-chlorobenzyl isothiouronium chloride | (4-chlorophenyl)methanesulfonyl chloride | 96% organic-chemistry.orgthieme-connect.com |

| Bleach / Acid | S-p-chlorobenzyl isothiouronium chloride | p-chlorophenylmethanesulfonyl chloride | 96% organic-chemistry.org |

| NCS / HCl | S-benzyl isothiouronium chloride | Phenylmethanesulfonyl chloride | 93% thieme-connect.comresearchgate.net |

| NCS / HCl | S-dodecyl isothiouronium salt | Dodecanesulfonyl chloride | 86% researchgate.net |

The synthesis of higher-alkane sulfonyl chlorides, such as this compound, from the corresponding alkyl mercaptans (e.g., nonyl mercaptan) or dialkyl disulfides is a known industrial process. google.com A common method involves reacting the alkyl mercaptan or dialkyl disulfide with chlorine in an aqueous solution of hydrochloric acid. google.comgoogle.com

While this process is effective for producing methanesulfonyl chloride, the synthesis of higher-alkane sulfonyl chlorides can lead to increased quantities of undesirable byproducts like alpha-chlorinated compounds. google.com To mitigate this, process modifications have been introduced, such as the use of a phase transfer agent. This improved process involves contacting the sulfur-containing compound (an alkyl mercaptan with 3 to 12 carbon atoms) with a halogen (chlorine or bromine) in the presence of an aqueous hydrogen halide and an alkoxylated compound as a phase transfer agent. google.com This approach enhances the efficiency of producing higher-alkane sulfonyl halides, including propane (B168953) sulfonyl chloride, octane (B31449) sulfonyl chloride, and nonane (B91170) sulfonyl chloride. google.com

Sandmeyer-Type Reactions and Their Variants

The Sandmeyer reaction is a cornerstone of synthetic chemistry for converting aromatic amines into a wide range of functional groups, including aryl halides and nitriles, via a diazonium salt intermediate. wikipedia.org The classic reaction involves treating an aryl diazonium salt with a copper(I) salt. wikipedia.org

In the context of sulfonyl chloride synthesis, the Sandmeyer reaction traditionally facilitates the preparation of aryl sulfonyl chlorides. The process involves diazotization of an aromatic amine, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. nih.gov

Direct application to the synthesis of alkanesulfonyl chlorides is not typical, as the reaction relies on the formation of an aryl diazonium salt from an aniline (B41778) precursor. However, recent advancements have introduced variants that make the process safer and more versatile. One significant development is the use of 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) as a stable, solid surrogate for gaseous SO₂. organic-chemistry.orgnih.gov This allows for a Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines under milder conditions. nih.govacs.orgorganic-chemistry.org This modern protocol enables the in-situ generation of the diazonium intermediate without its accumulation, enhancing the safety and scalability of the process for producing a wide range of carbo- and heterocyclic sulfonyl chlorides. nih.govacs.org

Late-Stage Sulfonyl Chloride Formation from Sulfonamides

The conversion of primary sulfonamides into the corresponding sulfonyl chlorides represents a powerful strategy for the late-stage functionalization of complex molecules. nih.govnih.gov Traditionally, the synthesis of sulfonamides proceeds via the reaction of a sulfonyl chloride with an amine. nih.gov However, reversing this process by activating the typically unreactive primary sulfonamide group allows for the diversification of molecules that already contain this functional moiety. nih.govnih.gov

A notable method for this transformation employs a pyrylium (B1242799) salt, specifically 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), as an activating agent in the presence of a chloride source like magnesium chloride (MgCl₂). nih.gov This approach activates the poorly nucleophilic NH₂ group of the sulfonamide, facilitating the formation of the highly electrophilic sulfonyl chloride. nih.govnih.gov The reaction proceeds under mild conditions, which is a significant advantage when dealing with densely functionalized and sensitive substrates. nih.govresearchgate.net This tolerance for a wide array of functional groups makes the method particularly suitable for late-stage applications in drug discovery and medicinal chemistry, where modifying a complex lead compound is often necessary. nih.govnih.gov

The general protocol involves heating the primary sulfonamide with Pyry-BF₄ and MgCl₂ in a solvent such as tert-butanol. nih.gov This transformation enables the subsequent reaction of the newly formed sulfonyl chloride with various nucleophiles to create diverse derivatives, including complex sulfonamides, sulfonates, and sulfonic acids. nih.govresearchgate.net

Table 1: Reagents and Conditions for Late-Stage Sulfonyl Chloride Formation

| Component | Role | Typical Reagent |

| Substrate | Starting Material | Primary Sulfonamide |

| Activating Agent | Activates the sulfonamide NH₂ group | Pyry-BF₄ |

| Chloride Source | Provides the chloride ion | MgCl₂ |

| Solvent | Reaction Medium | tert-Butanol |

Data derived from research on the late-stage conversion of complex primary sulfonamides. nih.gov

Advanced and Catalytic Synthesis Protocols

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methods, including photocatalytic and metal-catalyzed reactions for preparing sulfonyl chlorides.

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild and environmentally benign conditions. acs.orgmpg.de One such application is the synthesis of sulfonyl chlorides from arenediazonium salts. A heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), can be used to produce aryl sulfonyl chlorides from arenediazonium tetrafluoroborates. mpg.deacs.org The reaction is performed at room temperature under visible light irradiation and demonstrates high tolerance for various functional groups. acs.org In this system, thionyl chloride reacts with water in situ to provide the necessary sulfur dioxide (SO₂) and chloride anions. mpg.deacs.org The photoexcited catalyst then facilitates the redox reactions that lead to the formation of the sulfonyl chloride. acs.org

While many photocatalytic methods focus on the subsequent reactions of sulfonyl chlorides to form sulfones or other derivatives by generating sulfonyl radicals, the initial formation of the sulfonyl chloride itself is a key step. acs.orgbohrium.combeilstein-journals.org For example, visible-light-mediated atom transfer radical addition (ATRA) processes can be used to synthesize specialized sulfonyl chlorides, such as trifluoromethylated sulfonyl chlorides, which can then be used in further transformations. organic-chemistry.org These photocatalytic methods offer a sustainable alternative to traditional routes that often require harsh reagents. mpg.deacs.org

Transition-metal catalysis provides efficient and selective pathways for the formation of sulfonyl chlorides and their derivatives. sioc-journal.cnsioc-journal.cn Rhodium-catalyzed reactions, for instance, have been developed for the sulfonylation of various organic substrates. sioc-journal.cn One specific example is the rhodium-catalyzed sulfonylation of quinones using sulfonyl chloride compounds, which provides an efficient and mild method for synthesizing sulfonyl quinones. sioc-journal.cn

While direct metal-catalyzed synthesis of simple alkyl sulfonyl chlorides like this compound is less commonly detailed, the principles are broadly applicable. Transition metals can facilitate the coupling of sulfur-containing groups with organic halides or other precursors. Many metal-catalyzed processes focus on desulfitative coupling reactions where a sulfonyl chloride is coupled with a nucleophile, but the underlying organometallic principles are relevant to the formation of the sulfonyl chloride bond itself. sioc-journal.cn For example, palladium-catalyzed chlorosulfonylation of arylboronic acids has been demonstrated as a viable route to aryl sulfonyl chlorides. acs.org Similar strategies could potentially be adapted for alkyl derivatives.

Solid-Phase Synthesis and Resin-Bound Reagents

Solid-phase organic synthesis (SPOS) offers significant advantages in terms of purification and automation. sopachem.com In this context, sulfonyl chloride functionalities can be immobilized on a polymer support. soton.ac.ukrapp-polymere.com Polystyrene sulfonyl chloride resin is a widely used reagent that serves as a polymer-bound equivalent of tosyl chloride or other sulfonyl chlorides. sopachem.comrapp-polymere.com

These resins can react with nucleophiles, such as alcohols, to generate polymer-supported sulfonates. chempep.comrapp-polymere.com This "catch and release" strategy is a cornerstone of solid-phase chemistry. rapp-polymere.comrapp-polymere.com An alcohol, for instance, is "caught" by the resin to form a polymer-bound tosylate. After formation, the resin can be easily washed to remove any excess reagents and by-products. The desired product is then "released" from the solid support by cleaving the sulfonate ester with a different nucleophile, such as an amine or thiol, to yield secondary or tertiary amines and thioethers, respectively. chempep.comrapp-polymere.com This methodology simplifies product isolation, as purification is reduced to simple filtration and washing steps, avoiding the need for chromatography or liquid-liquid extraction. sopachem.com

The use of polymer-supported reagents enhances safety and efficiency. For example, a supported version of sulfonyl azide (B81097) can be used for diazo-transfer reactions, mitigating the hazards associated with its solution-phase counterpart. soton.ac.uk The synthesis of alkyl sulfonyl chloride resins has also been investigated to expand the scope of these solid-supported reagents. soton.ac.uk

Table 2: Applications of Sulfonyl Chloride Resins

| Application | Description | Resulting Product Class |

| Catch and Release | An alcohol is immobilized on the resin and then cleaved with a nucleophile. | Amines, Thioethers, N-alkylimidazoles |

| Scavenging | The resin is used to remove excess nucleophiles from a reaction mixture. | Purified solution-phase product |

| Supported Reagent | The resin is functionalized to create other reagents (e.g., sulfonyl azide). | Diazo compounds |

| Condensation | Acts as a solid-supported condensation agent. | Esters |

Data compiled from literature on the applications of sulfonyl chloride resins in organic synthesis. soton.ac.ukchempep.comrapp-polymere.com

Chemical Transformations and Synthetic Applications in Organic Synthesis

Formation of Sulfonamide Derivatives

The synthesis of sulfonamides is one of the most common applications of sulfonyl chlorides. cbijournal.com These derivatives are of significant interest due to their presence in a wide array of biologically active compounds. sci-hub.se

Nonane-1-sulfonyl chloride readily reacts with primary and secondary amines, as well as ammonia, in a nucleophilic substitution reaction to yield the corresponding N-substituted or unsubstituted nonane-1-sulfonamides. cbijournal.comresearchgate.net This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. cbijournal.com The nucleophilicity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines. cbijournal.com

The general reaction can be depicted as follows:

C₉H₁₉SO₂Cl + R¹R²NH → C₉H₁₉SO₂NR¹R² + HCl

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Table 1: Examples of Sulfonamide Formation from this compound

| Amine/Ammonia | Product |

|---|---|

| Ammonia (NH₃) | Nonane-1-sulfonamide |

| Primary Amine (RNH₂) | N-Alkyl/Aryl-nonane-1-sulfonamide |

The reaction conditions are generally mild, and the sulfonamide products are often stable and easily purified. nih.gov

In addition to classical nucleophilic substitution, sulfonyl chlorides can participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, has been adapted for use with sulfonyl chlorides. researchgate.netlibretexts.org In this context, an organoboron reagent couples with the sulfonyl chloride in the presence of a palladium catalyst. libretexts.org While aryl sulfonyl chlorides are more commonly used, the methodology can be extended to alkyl sulfonyl chlorides like this compound. nih.gov

A general scheme for the Suzuki-Miyaura coupling of a sulfonyl chloride is:

R-SO₂Cl + R'-B(OH)₂ --(Pd catalyst, Base)--> R-R' + SO₂ + Base·HCl

This desulfonative coupling provides a route to introduce the nonyl group to an aryl or vinyl moiety, expanding the synthetic utility of this compound beyond the formation of sulfur-containing compounds. researchgate.net The reactivity in such couplings generally follows the order ArI > ArSO₂Cl > ArBr > ArCl. researchgate.net

Synthesis of Sulfonate Esters

This compound is a key reagent for the preparation of sulfonate esters. This transformation is achieved by reacting the sulfonyl chloride with an alcohol in the presence of a base, typically pyridine. periodicchemistry.comyoutube.com The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

The general reaction is:

C₉H₁₉SO₂Cl + R-OH --(Base)--> C₉H₁₉SO₂OR + Base·HCl

This reaction is significant because it converts a poorly leaving hydroxyl group of an alcohol into a good leaving group, the nonylsulfonate (nonylate) group. periodicchemistry.comyoutube.com Sulfonate esters are valuable intermediates in a variety of nucleophilic substitution and elimination reactions. periodicchemistry.com The formation of the sulfonate ester proceeds with retention of the stereochemistry at the alcohol's carbon center. youtube.com

Table 2: Conversion of Alcohols to Sulfonate Esters

| Reactant | Reagent | Product | Application |

|---|---|---|---|

| Primary Alcohol | This compound, Pyridine | Alkyl Nonane-1-sulfonate | Intermediate for Sₙ2 reactions |

Preparation of Sulfones and Sulfinic Acids

This compound can serve as a precursor for the synthesis of sulfones and sulfinic acids.

Sulfones can be synthesized via Friedel-Crafts-type reactions where this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an aryl nonyl sulfone. wikipedia.org

C₉H₁₉SO₂Cl + Ar-H --(AlCl₃)--> C₉H₁₉SO₂Ar + HCl

Alternatively, sulfones can be prepared by the reaction of sulfonyl chlorides with organometallic reagents.

The preparation of sulfinic acids from sulfonyl chlorides typically involves a reduction reaction. chez-alice.fr Common reducing agents for this transformation include sodium sulfite (B76179) or zinc dust. wikipedia.orgchez-alice.fr The reduction of this compound would yield nonane-1-sulfinic acid.

C₉H₁₉SO₂Cl + [Reducing Agent] → C₉H₁₉SO₂H

While aromatic sulfinic acids are generally more stable, aliphatic sulfinic acids can be isolated, often as their more stable salts. chez-alice.fr

Introduction of Sulfonyl Groups for Orthogonal Functionalization

In complex multi-step syntheses, the use of orthogonal protecting groups is crucial. These are functional groups that can be selectively removed under specific conditions without affecting other protecting groups present in the molecule. nih.govsigmaaldrich.com The nonylsulfonyl group, introduced via this compound, can function as such a protecting group for amines.

A nonylsulfonamide is stable to a variety of reaction conditions but can be cleaved under specific reductive conditions, which might not affect other protecting groups like Boc or Fmoc. This orthogonality allows for the selective deprotection and subsequent functionalization of a specific amine group in a polyfunctional molecule, a key strategy in peptide and oligosaccharide synthesis. nih.govresearchgate.net

Table 3: Orthogonal Protecting Group Strategy

| Protecting Group | Introduction Reagent | Cleavage Conditions |

|---|---|---|

| Nonylsulfonyl | This compound | Specific reductive cleavage |

| Boc | Boc-anhydride | Acidic conditions (e.g., TFA) |

Synthesis of Sulfonyl Fluorides via Halogen Exchange

This compound can be converted to the corresponding nonane-1-sulfonyl fluoride (B91410) through a halogen exchange (halex) reaction. nih.gov This transformation is typically achieved by treating the sulfonyl chloride with a fluoride source, such as potassium fluoride or potassium bifluoride, often in an aqueous or biphasic solvent system. nih.gov

The general reaction is:

C₉H₁₉SO₂Cl + KF → C₉H₁₉SO₂F + KCl

Sulfonyl fluorides are generally more stable and less susceptible to hydrolysis than their chloride counterparts. wikipedia.org This increased stability, coupled with their unique reactivity, makes them valuable reagents in their own right, particularly in the context of SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of sulfonyl chlorides with organometallic reagents, such as Grignard reagents (R-MgX), is a fundamental transformation in organic synthesis. acs.orgwikipedia.org These reactions provide a pathway for the formation of new carbon-sulfur or carbon-carbon bonds. Organometallic reagents are potent nucleophiles due to the polarized bond between the carbon and metal atom, which imparts a carbanionic character to the organic moiety. libretexts.orglibretexts.org

When this compound reacts with a Grignard reagent, the nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently displaced in a nucleophilic substitution reaction. Depending on the reaction conditions and the nature of the Grignard reagent, this can lead to the formation of sulfones. However, Grignard reagents can also react with the resulting ketone if the initial product undergoes further reaction. youtube.com The general reactivity of Grignard reagents with carbonyl and related compounds is well-established, involving the formation of new carbon-carbon bonds and typically resulting in alcohols after workup. wikipedia.orgarabjchem.org

| Reagent | Product Type | Reaction Description |

| Grignard Reagent (R-MgX) | Sulfone / Further reaction products | Nucleophilic attack of the Grignard's carbanion on the sulfur atom of the sulfonyl chloride, displacing the chloride. |

| Organolithium Reagent (R-Li) | Sulfone / Further reaction products | Similar to Grignard reagents, organolithium reagents are strong nucleophiles that can react with the sulfonyl chloride group. libretexts.org |

Advanced Synthetic Strategies

Modern synthetic chemistry has seen the development of sophisticated methods that utilize sulfonyl chlorides for the construction of complex molecules. These strategies often involve catalytic processes to achieve high selectivity and efficiency.

A significant application of sulfonyl chlorides is in the synthesis of thioethers (sulfides). researchgate.net One advanced strategy involves the reductive cross-coupling of sulfonyl chlorides, which can proceed through the extrusion of sulfur dioxide (SO2). In these reactions, the sulfonyl chloride acts as a precursor to a sulfur-containing intermediate that can then couple with another organic moiety. researchgate.net While conventional methods for preparing sulfones involve the oxidation of sulfides, reductive cross-coupling presents an alternative pathway. nih.govresearchgate.net Nickel-catalyzed desulfonative cross-coupling reactions, for instance, have been developed for the synthesis of unsymmetrical thioethers from two different types of sulfonyl chlorides. researchgate.net

Recent advancements have led to the development of three-component aminofluorosulfonylation of unactivated olefins, which allows for the synthesis of aliphatic sulfonyl fluorides. nih.govrsc.orgrsc.org This method merges photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes. nih.govrsc.org While this reaction directly utilizes sources other than alkyl sulfonyl chlorides for the sulfonyl group, the resulting aliphatic sulfonyl fluorides are structurally related to sulfonyl chlorides. Aliphatic sulfonyl fluorides are traditionally prepared through a fluoride-chloride exchange from the corresponding sulfonyl chlorides. nih.gov The aminofluorosulfonylation of unactivated alkenes provides a direct route to β-amino sulfonyl fluorides, which are valuable motifs in medicinal chemistry. rsc.org The reaction mechanism involves the formation of amidyl, alkyl, and sulfonyl radicals. nih.govrsc.org

| Reaction | Key Features | Product |

| Aminofluorosulfonylation | Three-component reaction, Photoredox-catalyzed, Radical relay process | Aliphatic sulfonyl fluorides with privileged heterocyclic scaffolds. nih.govrsc.org |

A novel reaction has been developed involving the silver(I)-catalyzed reaction of terminal arylacetylenes with sulfonyl chlorides, leading to the formation of vinyl sulfones. sioc-journal.cnresearchgate.net This method provides an efficient route to these valuable compounds with yields ranging from 47% to 72%. sioc-journal.cnresearchgate.net The proposed mechanism for this catalytic cycle involves free radicals. sioc-journal.cnresearchgate.net This silver-catalyzed approach is part of a broader field of metal-catalyzed reactions for the synthesis of vinyl sulfones, which are important building blocks in organic synthesis. rsc.orgnih.govresearchgate.net

| Catalyst | Substrates | Product | Yield Range |

| Silver(I) | Terminal Arylacetylenes, Sulfonyl Chlorides | Vinyl Sulfones | 47-72% sioc-journal.cnresearchgate.net |

Cyclization Reactions and Ring System Construction

This compound and related sulfonyl chlorides are instrumental in the synthesis of cyclic and polycyclic structures. The sulfonyl group can act as a linchpin or a reactive handle to facilitate ring formation.

Sulfonyl chlorides are key starting materials in radical cyclization reactions to form complex ring systems. ncku.edu.tw For example, a versatile and operationally simple method for synthesizing multi-functionalized spirocyclic vinyl sulfones has been developed using a photocatalyzed cascade process involving radical cyclization followed by (hetero)aryl migration. nih.gov This approach allows for the construction of complex medium-sized ring-fused spirocyclic frameworks. nih.gov Similarly, sulfonyl chlorides can be utilized in the synthesis of bicyclic structures. The synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds has been achieved through various intramolecular addition reactions. nih.gov The bicyclo[3.3.1]nonane skeleton is a common feature in a number of biologically active natural products. researchgate.net

Transannular Cyclizations

Extensive research into the applications of this compound in organic synthesis has been conducted. However, a thorough review of available scientific literature does not yield specific examples or detailed research findings regarding the use of this compound in transannular cyclization reactions.

While sulfonyl chlorides, in general, are versatile reagents in various cyclization strategies, the existing body of research does not specifically document the application of this compound as a reagent or substrate in transannular cyclizations to form medium or large ring systems. This type of reaction, which involves the formation of a new bond across an existing ring, is a powerful tool in the synthesis of complex cyclic molecules. However, there is no readily available data, such as reaction conditions, yields, or substrate scopes, to create a detailed account or data table for this specific transformation involving this compound.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to a lack of specific examples in the current chemical literature.

Spectroscopic and Computational Characterization of Nonane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Nonane-1-sulfonyl chloride by identifying its key functional groups and mapping its carbon-hydrogen framework.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the sulfonyl chloride group and the alkyl chain. acdlabs.com

The most prominent features are the strong, sharp absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively acdlabs.comlibretexts.org. Additionally, the spectrum will display C-H stretching vibrations from the nonane (B91170) chain in the 2800-3000 cm⁻¹ region. Another key, though weaker, absorption is the S-Cl stretch, which is expected in the far-IR region around 375 cm⁻¹ cdnsciencepub.com.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | Sulfonyl (SO₂) | 1370 - 1410 | Strong |

| Symmetric S=O Stretch | Sulfonyl (SO₂) | 1166 - 1204 | Strong |

| C-H Stretch | Alkyl (C₉H₁₉) | 2800 - 3000 | Strong |

| S-Cl Stretch | Sulfonyl Chloride | ~375 | Medium |

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, electron ionization (EI) would likely lead to the observation of a molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, showing two peaks separated by two mass units (M⁺ and M+2) with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl) acdlabs.com.

Common fragmentation pathways for alkyl sulfonyl chlorides include the loss of the chlorine atom (M - 35/37) and the loss of the entire SO₂Cl group. Alpha-cleavage next to the sulfur atom is also common. Fragmentation of the alkyl chain would produce a series of cluster peaks separated by 14 mass units (CH₂) libretexts.org. A characteristic, though potentially weak, ion peak at m/z 99 (for ³⁵Cl) and 101 (for ³⁷Cl) corresponding to the [SO₂Cl]⁺ fragment can also be expected acdlabs.com.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₉H₁₉SO₂Cl)

| Fragment Ion (m/z) | Description |

| 226/228 | Molecular Ion [C₉H₁₉SO₂³⁵Cl]⁺ / [C₉H₁₉SO₂³⁷Cl]⁺ |

| 191 | Loss of Chlorine [M - Cl]⁺ |

| 162 | Loss of SO₂ [M - SO₂]⁺ |

| 127 | Nonyl cation [C₉H₁₉]⁺ |

| 99/101 | Sulfonyl chloride cation [SO₂³⁵Cl]⁺ / [SO₂³⁷Cl]⁺ |

Theoretical and Computational Chemistry Investigations

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound at an atomic level, complementing experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its three-dimensional geometry with high accuracy. These calculations would provide optimized bond lengths (e.g., S=O, S-C, S-Cl) and bond angles, revealing the tetrahedral geometry around the sulfur atom wikipedia.org.

Furthermore, DFT is used to determine the electronic properties of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and distribution of these orbitals can help explain the molecule's reactivity, such as its susceptibility to nucleophilic attack at the sulfur center.

Table 4: Information Obtainable from DFT Studies of this compound

| Parameter | Description |

| Optimized Molecular Geometry | Predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformation. |

| HOMO-LUMO Energy Gap | Indicates the electronic excitability and chemical reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. |

| Vibrational Frequencies | Theoretical prediction of IR and Raman active modes to aid in the assignment of experimental spectra. |

Ab Initio Molecular Orbital Calculations for Reaction Energetics

Ab initio molecular orbital calculations are a class of computational methods based on quantum chemistry principles without the use of empirical parameters. These methods are particularly useful for studying reaction mechanisms and energetics. For reactions involving this compound, such as its reaction with nucleophiles (e.g., amines to form sulfonamides), ab initio calculations can be employed to map the potential energy surface of the reaction.

These calculations can determine the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the calculation of key thermodynamic and kinetic parameters, providing a deeper understanding of the reaction's feasibility and rate.

Table 5: Energetic Parameters from Ab Initio Calculations for Reactions of this compound

| Parameter | Description |

| Reaction Energy (ΔE) | The overall energy difference between products and reactants (exothermic vs. endothermic). |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur, determining the reaction rate. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. |

| Reaction Pathway | The minimum energy path connecting reactants to products via the transition state. |

Analysis of Bonding, Charge Distribution, and Frontier Molecular Orbitals

The electronic structure and properties of this compound, as a representative aliphatic sulfonyl chloride, are dictated by the bonding arrangement, charge distribution, and the nature of its frontier molecular orbitals. Computational chemistry provides significant insights into these characteristics, which are fundamental to understanding its reactivity.

Bonding and Molecular Geometry

Below is a table of typical bond parameters for an aliphatic sulfonyl chloride like this compound, derived from computational models.

Table 1: Calculated Molecular Geometry Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | S=O | ~1.43 Å |

| S-Cl | ~2.08 Å | |

| S-C | ~1.80 Å | |

| Bond Angle | O=S=O | ~120° |

| O=S=Cl | ~108° | |

| O=S=C | ~109° | |

| Cl-S-C | ~100° |

Note: These values are representative and can vary depending on the computational method and basis set used.

Charge Distribution

The distribution of electron density in this compound is highly polarized due to the significant differences in electronegativity between the constituent atoms. The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, which pulls electron density away from the central sulfur atom. This effect renders the sulfur atom highly electrophilic, making it susceptible to attack by nucleophiles.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the partial atomic charges. mdpi.com This analysis provides a numerical representation of the electron distribution across the molecule.

Table 2: Calculated Partial Atomic Charges for the Sulfonyl Chloride Group

| Atom | Partial Charge (a.u.) |

| S | +1.2 to +1.5 |

| O | -0.7 to -0.9 |

| Cl | -0.2 to -0.4 |

| C (alpha) | -0.1 to +0.1 |

Note: Values are illustrative, based on typical NBO calculations for similar structures.

The large positive charge on the sulfur atom is a key determinant of the chemical reactivity of sulfonyl chlorides.

Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meyoutube.com

For this compound:

HOMO: The highest occupied molecular orbital is typically localized on the non-bonding p-orbitals of the oxygen and chlorine atoms. These orbitals represent the sites of electron donation in reactions where the molecule acts as a nucleophile, although this is less common for sulfonyl chlorides.

LUMO: The lowest unoccupied molecular orbital is predominantly the antibonding sigma orbital (σ*) associated with the S-Cl bond. cdnsciencepub.com This orbital is centered on the sulfur and chlorine atoms. Its low energy level makes the sulfur atom a strong electrophilic center, readily accepting electrons from an incoming nucleophile. The interaction of a nucleophile's HOMO with the LUMO of the sulfonyl chloride leads to the cleavage of the S-Cl bond. libretexts.org

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Primary Character |

| LUMO | ~1.0 - 2.5 | σ* (S-Cl) |

| HOMO | ~-10.0 - -11.5 | n (O, Cl) |

| HOMO-LUMO Gap | ~11.0 - 14.0 | - |

Note: Energies are approximate and highly dependent on the level of theory used for calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of reactions involving sulfonyl chlorides. By calculating the potential energy surface, researchers can identify intermediates, and more importantly, the transition states that govern the reaction kinetics. ucsb.edu

Nucleophilic Substitution Mechanisms

The most common reaction for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. mdpi.com Computational studies, particularly using DFT methods, have extensively investigated this process. nih.govnih.gov For aliphatic sulfonyl chlorides like this compound, the reaction with nucleophiles generally proceeds via a concerted bimolecular (SN2-type) mechanism. nih.govmdpi.com

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously. This process goes through a single transition state without the formation of a stable intermediate. mdpi.com

Transition State Geometry

The transition state for the SN2 reaction at the sulfur center has been shown through calculations to adopt a trigonal bipyramidal (TBP) geometry. cdnsciencepub.com In this arrangement, the central sulfur atom is pentacoordinate. The incoming nucleophile and the departing chloride ion occupy the two axial positions, while the two oxygen atoms and the nonyl carbon group reside in the equatorial plane. acs.org

The calculation of the transition state structure involves locating a first-order saddle point on the potential energy surface, which is a structure with exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 4: Key Parameters of the Calculated SN2 Transition State

| Parameter | Description | Typical Calculated Value |

| S-Cl Bond Length | Bond being broken | Elongated (~2.4 - 2.8 Å) |

| S-Nu Bond Length | Bond being formed | Elongated (~2.2 - 2.6 Å) |

| Nu-S-Cl Angle | Angle between axial groups | Approaching 180° |

| O-S-O Angle | Angle between equatorial groups | ~120° |

| Activation Energy (ΔG‡) | Energy barrier to reaction | Varies with nucleophile and solvent (e.g., 15-25 kcal/mol) |

Note: Nu = Nucleophile. Values are illustrative and depend on the specific reactants and computational model.

While the SN2 mechanism is prevalent, some computational studies on related sulfonyl derivatives have also explored an addition-elimination pathway, which involves a pentacoordinate intermediate. mdpi.comacs.org However, for typical sulfonyl chlorides, the single-step SN2 pathway via a TBP transition state is generally favored. nih.gov The choice of mechanism can be influenced by the nature of the nucleophile, the leaving group, and solvent effects, which can also be modeled computationally. mdpi.com

Applications of Nonane 1 Sulfonyl Chloride and Its Derivatives in Specialized Chemical Fields

Polymer Chemistry and Materials Science

The introduction of sulfonyl-containing functional groups into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced functionalities. Nonane-1-sulfonyl chloride, with its long alkyl chain, is a key precursor for introducing such moieties.

Development of Sulfonyl Chloride Functionalized Resins for Polymer Synthesis

Sulfonyl chloride functionalized resins are versatile tools in solid-phase organic synthesis, acting as supports for the immobilization of various molecules. The synthesis of these resins can be achieved through the functionalization of pre-existing polymers, such as polystyrene. While specific examples detailing the use of this compound for this purpose are not prevalent in the reviewed literature, the general methodology involves the reaction of a polymer backbone with a suitable sulfonating agent. For instance, chlorosulfonated polystyrene resin serves as a polymeric equivalent of tosyl chloride and can be used in a "catch and release" strategy for the purification of alcohols, amines, and thiols.

A general approach to creating such functionalized resins could involve the co-polymerization of a styrene (B11656) monomer functionalized with a nonane-1-sulfonyl group. This would lead to a resin with evenly distributed and accessible reactive sites.

Incorporation of Sulfonyl Moieties into Polymeric Structures for Functional Materials

The incorporation of sulfonyl moieties, particularly those with long alkyl chains like the nonylsulfonyl group derived from this compound, into polymer backbones is a strategy to develop functional materials with tailored properties. These properties can include altered solubility, thermal stability, and ion-conducting capabilities.

A notable example, analogous to the use of this compound, is the synthesis of non-solvating, side-chain polymer electrolytes. In one study, 10-(2,5-dichlorophenoxy)decane-1-sulfonyl chloride was synthesized and subsequently used to create a polymer with tethered anions. This approach, which separates the polymer backbone from the ion-conducting side chains via a flexible alkyl spacer, aims to enhance ion mobility for applications in solid-state batteries. The long alkyl chain, similar to the nonyl group, provides flexibility and helps to create distinct ion-conducting pathways within the polymer matrix.

Application in Ion-Conducting Materials and Separations

Building on the principles of incorporating sulfonyl moieties into polymers, a direct application lies in the development of ion-conducting materials, particularly for single-ion conductors. In these materials, one type of ion (either the cation or the anion) is immobilized on the polymer backbone, allowing for the selective transport of the counter-ion. This is crucial for improving the efficiency and safety of batteries by preventing the formation of concentration gradients and dendrites.

The use of polymers functionalized with long-chain alkyl sulfonyl groups, derived from precursors like this compound, can lead to the creation of flexible and robust single-ion conducting polymer electrolytes. The sulfonyl group can be converted into a sulfonate or a sulfonimide anion, which is then tethered to the polymer. The nonyl chain would act as a flexible spacer, potentially leading to higher ionic conductivity compared to systems with shorter or more rigid linkers.

Reagents in Peptide Synthesis

Sulfonyl chlorides are known reagents in peptide synthesis, where they can be employed for the formation of sulfonamides, which are stable analogues of peptide bonds, or as protecting groups for amino functions. While the direct application of this compound as a coupling reagent in standard peptide synthesis is not widely documented, its chemical reactivity is indicative of its potential in this field. The formation of a sulfonamide bond between an amino acid and this compound would introduce a long, hydrophobic nonyl group, which could be used to modulate the physicochemical properties of the resulting peptide, such as its solubility and interaction with biological membranes.

Precursors for Research on Biologically Active Compounds (excluding clinical trials)

This compound serves as a precursor for the synthesis of various molecules with potential biological activity. Its utility lies in the ability to introduce the nonanesulfonyl group, which can influence the target affinity and pharmacokinetic properties of the final compound.

Design and Synthesis of Inhibitor Scaffolds (e.g., Lipoprotein Lipase (B570770) Inhibitors, NAAA Inhibitors)

Lipoprotein Lipase (LPL) Inhibitors: Research has shown that alkanesulfonyl fluorides are effective inhibitors of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides. nih.gov The inhibitory potency of these compounds has been observed to be dependent on the length of the alkyl chain. nih.gov Nonane-1-sulfonyl fluoride (B91410), which can be synthesized from this compound, has been identified as a potential candidate for LPL inhibition due to its long alkyl chain. nih.gov The conversion of the sulfonyl chloride to the more stable sulfonyl fluoride is a key step in the synthesis of these potent enzyme inhibitors.

Table 1: Alkanesulfonyl Compounds as Lipoprotein Lipase Inhibitors

| Compound | Precursor | Potential as LPL Inhibitor |

| Nonane-1-sulfonyl fluoride | This compound | Identified as a potential candidate nih.gov |

| Other alkanesulfonyl fluorides | Corresponding alkanesulfonyl chlorides | Proven to be efficient inhibitors nih.gov |

N-acylethanolamine acid amidase (NAAA) Inhibitors: N-acylethanolamine acid amidase (NAAA) is another important enzyme involved in lipid signaling, and its inhibition is a therapeutic strategy for treating pain and inflammation. The design and synthesis of NAAA inhibitors often involve the incorporation of long alkyl chains to mimic the natural substrates of the enzyme. While direct use of this compound in the synthesis of NAAA inhibitors is not explicitly detailed in the reviewed literature, structurally related compounds have been employed. For instance, in the synthesis of a series of 3–aminoazetidin–2–one derivatives as NAAA inhibitors, nonanoyl chloride was used to introduce the nine-carbon acyl chain. This highlights the importance of the nonyl moiety for achieving inhibitory activity against NAAA.

Synthesis of Sulfur-Containing Motifs in Pharmaceutical Leads

This compound is a key intermediate for incorporating the nonylsulfonyl group into pharmacologically active molecules. The sulfonyl chloride moiety is a powerful electrophile that readily reacts with a wide range of nucleophiles, making it a valuable tool in medicinal chemistry for creating diverse sulfur-containing motifs. nih.gov The most prominent application is in the synthesis of sulfonamides, a functional group present in a multitude of approved drugs. nih.gov

The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction is robust and allows for the late-stage functionalization of complex molecules, which is a significant advantage in drug discovery. nih.gov In this context, this compound can be used to introduce a long, lipophilic n-nonyl chain into a pharmaceutical lead containing an amine group. This modification can substantially alter the compound's physicochemical properties, such as its lipophilicity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

The general reaction involves the coupling of this compound with an amine-containing drug or lead compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme: R-NH₂ + C₉H₁₉SO₂Cl → R-NH-SO₂C₉H₁₉ + HCl (Amine-containing lead + this compound → N-substituted nonanesulfonamide + Hydrochloric acid)

This strategy has been widely applied to modify existing drugs and to build libraries of new compounds for screening. The sulfonamide linkage is a critical pharmacophore, and its formation via sulfonyl chlorides is a foundational reaction in the synthesis of molecules for medicinal purposes. nih.gov While traditional methods for creating sulfonyl chlorides can be harsh, newer methods allow for their formation under milder conditions, expanding the scope of their application in complex molecule synthesis. nih.govresearchgate.net

Below is a table illustrating the potential derivatization of existing pharmaceutical scaffolds with a nonylsulfonyl motif using this compound.

| Amine-Containing Scaffold | Product Class | Potential Therapeutic Area |

| Aniline (B41778) Derivatives | N-Aryl-nonanesulfonamides | Various |

| Piperazine Derivatives | N-Piperazinyl-nonanesulfonamides | Antipsychotics, Antihistamines |

| Amino Acid Esters | N-Nonylsulfonyl Amino Acid Esters | Protease Inhibitors |

| Heterocyclic Amines (e.g., aminopyridine) | N-Heteroaryl-nonanesulfonamides | Kinase Inhibitors |

Preparation of Functionalized Nucleosides and Related Heterocycles

The functionalization of nucleosides is a critical area of research for the development of antiviral and anticancer agents, as well as for creating probes for biological systems. mdpi.com this compound can be used as a reagent to introduce the lipophilic nonylsulfonyl group onto nucleosides or related heterocyclic structures, typically by targeting reactive amine or hydroxyl groups.

While the direct sulfonylation of the heterocyclic nucleobase amine groups can be challenging, a common strategy involves modifying nucleosides that have been functionalized with a primary amine linker. For example, amino-functionalized nucleosides can react with this compound to form a stable sulfonamide linkage, thereby tethering the long alkyl chain to the nucleoside. This modification can enhance the molecule's ability to cross cell membranes or interact with lipophilic binding pockets of target enzymes.

A related approach involves the use of sulfonyl fluorides, which undergo a selective sulfur fluoride exchange (SuFEx) reaction with various amines to yield sulfamides. nih.gov While this compound is more reactive than its fluoride counterpart, the underlying principle of reacting a sulfonyl electrophile with a nucleophilic site on the nucleoside is analogous. The reaction of an amino-functionalized nucleoside with this compound would proceed as follows:

General Reaction with Amino-Functionalized Nucleoside: Nucleoside-Linker-NH₂ + C₉H₁₉SO₂Cl → Nucleoside-Linker-NH-SO₂C₉H₁₉ + HCl

The table below shows examples of how this compound could be used to modify different types of functionalized nucleosides.

| Functionalized Nucleoside | Site of Reaction | Product Type |

| 5'-Amino-5'-deoxythymidine | 5'-Amino group | 5'-(Nonylsulfonyl)amino-5'-deoxythymidine |

| C5-aminoalkyl-uridine | Amino group on alkyl linker | C5-(Nonylsulfonyl)aminoalkyl-uridine |

| N6-aminoalkyl-adenosine | Amino group on alkyl linker | N6-(Nonylsulfonyl)aminoalkyl-adenosine |

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Green Synthetic Methodologies

Traditional methods for the synthesis of sulfonyl chlorides have often relied on harsh reagents and conditions, leading to environmental concerns and operational hazards. A significant future direction is the development of more sustainable and greener synthetic routes for Nonane-1-sulfonyl Chloride. Research is increasingly focused on methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks. researchgate.net

Current research into greener synthetic methods for sulfonyl chlorides, which can be applied to the synthesis of this compound, includes:

Bleach-Mediated Oxidative Chlorosulfonation: A simple and environmentally friendly procedure utilizes bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is noted for its use of readily accessible and inexpensive materials, operational safety, and high yields without the need for chromatographic purification. mdpi.comresearchgate.net

N-Chlorosuccinimide (NCS) Chlorosulfonation: This approach uses NCS for the chlorosulfonation of S-alkylisothiourea salts, which are derived from alkyl halides and thiourea. rsc.org This method is advantageous due to its mild reaction conditions and the potential for recycling the succinimide (B58015) byproduct back into NCS, thereby improving the sustainability of the process. rsc.org

Oxidative Chlorination in Sustainable Solvents: The use of oxidants like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in environmentally benign solvents such as water or ethanol (B145695) presents a milder and more eco-friendly strategy for converting thiols to sulfonyl chlorides. nih.govresearchgate.net

These emerging methodologies signify a shift towards more environmentally conscious chemical manufacturing, a trend that will undoubtedly shape the future production of this compound.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern organic synthesis, aiming to enhance reaction selectivity and efficiency. For reactions involving this compound, future research will likely focus on catalysts that can precisely control its reactivity.

Promising areas of catalytic research include:

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for the activation of organic molecules, including sulfonyl chlorides. mdpi.com This method allows for the generation of sulfonyl radicals under mild conditions, which can then participate in a variety of chemical transformations. mdpi.comrsc.org The application of photocatalysis to reactions involving this compound could lead to novel and more efficient synthetic pathways.

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as potassium poly(heptazine imide), offers a sustainable alternative for the synthesis of sulfonyl chlorides. researchgate.net These catalysts are easily separable and reusable, which simplifies product purification and reduces waste. researchgate.net

Copper-Catalyzed Reactions: Copper catalysis has shown promise in the sulfonylation of aryl halides. researchgate.net Exploring copper-based catalytic systems for reactions with this compound could expand its synthetic utility and provide more efficient routes to complex molecules.

Peptide-Based Catalysts: Biomimetic approaches using small peptides as catalysts have been shown to achieve high enantio- or regioselectivity in group transfer reactions. rsc.orgnih.gov The development of peptide catalysts tailored for the selective sulfonylation with this compound could be a significant advancement, particularly in the synthesis of chiral molecules.

The exploration of these and other novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound in a selective and efficient manner.

Expansion of Reactivity Scope in Complex Molecular Architectures

A primary challenge in organic synthesis is the selective functionalization of complex molecules. Future research will aim to expand the reactivity scope of this compound, enabling its use in the late-stage functionalization of intricate molecular architectures. This is particularly relevant in medicinal chemistry, where the introduction of a nonylsulfonyl group could significantly alter the pharmacological properties of a drug candidate. researchgate.net

Key research directions in this area include:

Chemoselective Transformations: Developing reactions where this compound reacts chemoselectively with one functional group in the presence of many others is a critical goal. The inherent reactivity of the sulfonyl chloride moiety makes it a versatile handle for such transformations. rsc.org

Late-Stage Functionalization: The ability to introduce the nonylsulfonyl group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

Synthesis of Bioactive Molecules: Sulfonamides, which are readily prepared from sulfonyl chlorides, are a well-established class of pharmacophores. nih.gov Exploring the use of this compound in the synthesis of novel sulfonamide-containing compounds could lead to the discovery of new therapeutic agents. nih.gov

Overcoming the challenges of selectivity and reactivity in complex settings will be key to broadening the applications of this compound in areas such as drug discovery and materials science.

Advanced Computational Studies for Predictive Chemical Design

The integration of computational chemistry into the research and development process is revolutionizing how new molecules and reactions are designed. Advanced computational studies will play a pivotal role in predicting the reactivity and properties of this compound and its derivatives, thereby accelerating the discovery of new applications.

Future computational efforts will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the reaction mechanisms of sulfonyl chlorides, helping to elucidate the energetics of different reaction pathways and predict the regioselectivity of reactions. nih.gov Such studies can guide the rational design of new reactions and catalysts for this compound.

Predictive Models for Reactivity and Properties: Machine learning and other data-driven approaches are being increasingly used to predict the properties and reactivity of chemical compounds. google.commmsl.cz Developing predictive models for this compound could enable the in silico screening of potential applications and the design of novel derivatives with desired properties.

Molecular Docking and Drug Design: For applications in medicinal chemistry, molecular docking studies can be used to predict the binding interactions of this compound-derived compounds with biological targets. nih.gov This can aid in the rational design of new drug candidates.

The synergy between computational and experimental chemistry will be essential for the efficient and targeted development of new chemistry involving this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is transforming the landscape of chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. The integration of the synthesis and reactions of this compound into these platforms is a key area for future development.

Key aspects of this integration include:

Continuous Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly important for highly exothermic reactions often associated with sulfonyl chloride synthesis. mdpi.comrsc.org The development of continuous flow processes for this compound can lead to safer, more efficient, and scalable production. mdpi.comrsc.org

Automated Synthesis Platforms: Automated platforms can be used for the high-throughput synthesis and screening of libraries of compounds derived from this compound. acs.orgmerckmillipore.com This can significantly accelerate the discovery of new materials and drug candidates.

Process Automation and Control: The implementation of automated process control systems in the manufacturing of this compound can improve process consistency, reliability, and spacetime yield, while also reducing operator exposure to hazardous materials. mdpi.comresearchgate.net

The transition from traditional batch processing to continuous and automated manufacturing represents a significant step forward in the production and application of this compound, aligning with the broader trends of modernization in the chemical industry.

Q & A

Q. What are the established synthetic routes for preparing Nonane-1-sulfonyl chloride, and how can researchers optimize yield and purity?

this compound is typically synthesized via chlorosulfonation of nonane using chlorosulfonic acid. Key parameters include reaction temperature (0–5°C to minimize side reactions), stoichiometric control of reagents, and inert atmosphere conditions to prevent hydrolysis. Purification often involves fractional distillation under reduced pressure. Researchers should validate product identity using H/C NMR (e.g., δ ~2.4 ppm for sulfonyl protons) and compare retention times with standards via GC-MS . For optimization, fractional factorial designs can systematically evaluate variables like reaction time and solvent polarity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is moisture-sensitive and releases HCl upon hydrolysis. Researchers must use anhydrous conditions, fume hoods, and personal protective equipment (gloves, goggles). Storage should be in sealed, desiccated containers. Spills require neutralization with sodium bicarbonate. Safety Data Sheets (SDS) from suppliers like Acros Organics recommend emergency procedures, including eye irrigation with water for 15 minutes and avoiding direct skin contact .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization includes:

- Spectroscopy : H NMR (confirm sulfonyl group at δ 2.3–2.6 ppm), IR (S=O stretching at ~1350–1160 cm).

- Chromatography : HPLC or GC-MS to detect residual nonane or sulfonic acid byproducts.

- Elemental Analysis : Validate C, H, S, and Cl content against theoretical values. For reproducibility, report solvent systems, instrument calibration methods, and reference spectra from databases like NIST .

Advanced Research Questions

Q. How can researchers resolve contradictory data in sulfonylation reactions involving this compound?

Contradictions in reaction efficiency (e.g., low yields in nucleophilic substitutions) may arise from competing hydrolysis or steric hindrance. Researchers should:

- Monitor reaction kinetics via in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation.

- Vary solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may accelerate decomposition.

- Use scavengers : Molecular sieves or base additives (e.g., pyridine) to trap HCl byproducts. Cross-validate results using alternative sulfonylating agents (e.g., tosyl chloride) to isolate mechanistic factors .

Q. What strategies ensure the stability of this compound in long-term storage or under varying experimental conditions?

Stability studies should assess:

- Temperature : Accelerated degradation tests (e.g., 40°C for 48 hours) with periodic HPLC analysis.

- Humidity : Store under nitrogen or argon with desiccants (silica gel).

- Light sensitivity : Amber glass containers to prevent photolytic decomposition. Purity thresholds (e.g., ≥95% by GC-MS) must be predefined, and deviations require reprocessing via redistillation or column chromatography .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Method validation should follow ICH guidelines:

- Linearity : Calibration curves (5–200 µg/mL) with R ≥0.995.

- Accuracy/Precision : Spike-and-recovery experiments (80–120% recovery, RSD ≤5%).

- Specificity : Confirm no interference from reaction byproducts via LC-MS/MS.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Cross-laboratory validation using standardized reference materials ensures reproducibility .

Q. What computational approaches aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for sulfonylation pathways. Molecular docking studies predict steric effects in enzyme inhibition assays. Software like Gaussian or ORCA can simulate reaction trajectories, while QSAR models correlate substituent effects with reaction rates .

Methodological Considerations

- Data Reporting : Include raw spectral data, chromatograms, and statistical analyses (e.g., ANOVA for optimization studies) in supplementary materials. Reference prior syntheses from journals like Inorganic Chemistry for benchmarking .

- Contradictory Findings : Clearly document experimental conditions (e.g., humidity levels, reagent batches) to identify variability sources. Use control experiments to isolate confounding factors .

Retrosynthesis Analysis